molecular formula C18H21F3N4O4S B13408924 Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate

Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate

Cat. No.: B13408924
M. Wt: 446.4 g/mol
InChI Key: KCPWYWJRRAUCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring, a diazepane ring, and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Pyrrole-2,5-diones

    Reduction: Secondary amines

    Substitution: Various substituted pyridine derivatives

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the diazepane ring may facilitate its interaction with enzyme active sites . The compound’s overall structure allows it to inhibit specific enzymes or receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate is unique due to the combination of its three distinct structural motifs: the pyrrole ring, the diazepane ring, and the trifluoromethyl-substituted pyridine ring. This combination confers specific biological activities and chemical reactivity that are not commonly found in other compounds .

Properties

Molecular Formula

C18H21F3N4O4S

Molecular Weight

446.4 g/mol

IUPAC Name

methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate

InChI

InChI=1S/C18H21F3N4O4S/c1-23-14(17(26)29-2)4-5-16(23)30(27,28)25-9-3-8-24(10-11-25)15-12-13(6-7-22-15)18(19,20)21/h4-7,12H,3,8-11H2,1-2H3

InChI Key

KCPWYWJRRAUCOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1S(=O)(=O)N2CCCN(CC2)C3=NC=CC(=C3)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.